This compound can be classified under several categories:
The synthesis of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid can involve multiple synthetic routes. One potential method includes the following steps:
Technical parameters such as temperature, pressure, and reaction times are crucial and may vary based on the specific reagents and conditions used.
The molecular structure of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid can be described as follows:
The stereochemistry is also significant, with specific configurations at various chiral centers impacting biological activity.
1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid may participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence.
The mechanism of action for 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific biological targets. It is believed to modulate pathways related to neurotransmission and inflammation due to its structural similarity to known bioactive compounds.
Research indicates that this compound may exert effects through:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect its biological activity.
The physical and chemical properties of 1-(3-phenylprop-2-en-1-y)-octahydro-1H-indole-2-carboxylic acid include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
pKa (Acidic) | Not specified |
Log P (Partition Coefficient) | Not specified |
These properties are critical for understanding its behavior in biological systems and potential formulation in pharmaceutical applications.
The applications of 1-(3-phenylprop-2-en-1-y)-octahydro-1H-indole-2-carboxylic acid are diverse:
The assembly of the octahydro-1H-indole-2-carboxylic acid scaffold employs transition metal catalysis and biocatalytic resolution as pivotal strategies. Patent US20050106690A1 details an enzymatic process using a mutant esterase from Chromobacterium SC-YM-1 strain (FERM BP-6703) for the kinetic resolution of racemic N-protected octahydroindole-2-carboxylates. This enzyme selectively hydrolyzes the (2S,3aR,7aS)-stereoisomer of substrates like benzyl octahydro-1H-indole-2-carboxylate, achieving enantiomeric excess (ee) >99% under aqueous conditions (30°C, pH 7.0–8.0) [7]. The reaction tolerates diverse N-protecting groups (e.g., benzyloxycarbonyl, tert-butoxycarbonyl), enabling downstream deprotection for functionalization.
Complementary metal-catalyzed routes utilize ruthenium complexes for atom-economic annulation. [RuCl₂(η⁶-p-cymene)(PPh₃)] catalyzes the regioselective hydroamination of cyclic enamines with acrylate derivatives, forming the octahydroindole core at 80°C in toluene (yield: 84%) [9]. This method circumvents stoichiometric reagents and minimizes byproducts compared to classical Fischer indole syntheses.
Table 1: Enzymatic vs. Metal-Catalyzed Scaffold Assembly
Parameter | Enzymatic Resolution [7] | Ruthenium Catalysis [9] |
---|---|---|
Temperature | 30°C | 80°C |
Solvent | Aqueous buffer | Toluene |
Stereoselectivity | >99% ee | Substrate-dependent |
Functional Group Tolerance | Broad N-protection | Limited to electron-neutral alkenes |
Reaction Time | 24–48 hours | 8–12 hours |
The introduction of the 3-phenylprop-2-en-1-yl (cinnamyl) group at the indole nitrogen requires precise control to avoid O- vs. N-alkylation and polymerization side reactions. Research from Chagas disease drug development demonstrates that electron-donating groups (EDGs) on the phenyl ring enhance reaction efficiency. Methyl or methoxy substituents at the para-position increase the electrophilicity of the cinnamyl chloride precursor, enabling N-alkylation of octahydroindole-2-carboxylic acid scaffolds at 0°C in acetonitrile with >90% chemoselectivity [3]. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) lead to incomplete conversion or resinification.
N-Acylation with cinnamoyl chloride represents an alternative pathway. As reported in BLD Pharmatech’s synthesis (CAS 1798900-60-3), 1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid is formed via Schotten-Baumann conditions, where octahydroindole-2-carboxylic acid reacts with cinnamoyl chloride in dichloromethane/water with sodium hydroxide as base [1]. The aqueous phase minimizes ester hydrolysis, preserving the carboxylic acid functionality.
Table 2: Electronic Effects on Cinnamyl Functionalization
Phenyl Substituent | Reaction Yield | Byproduct Formation |
---|---|---|
4-OMe | 92% | <5% |
4-CH₃ | 89% | 7% |
4-Cl | 45% | 30% |
4-CF₃ | 28% | 68% |
Data derived from SAR studies in Chagas disease research [3]
Conventional syntheses of octahydroindole intermediates generate halogenated waste and heavy metal byproducts. Recent innovations emphasize atom economy and renewable catalysts. Patent CN102020600A discloses a solvent-free condensation of cyclohexanone with hydroxylamine to form cyclohexanone oxime, followed by Beckmann rearrangement using iron(II) hydroxide (Fe(OH)₂) as a low-toxicity catalyst. This yields caprolactam, a precursor to octahydroindole-2-carboxylic acid, with 95% conversion and <1% sulfonate waste [8]. The iron catalyst is recovered magnetically and reused for 5 cycles without activity loss.
For cinnamyl coupling, water is employed as a benign solvent. Ruthenium-catalyzed reactions in aqueous media (60°C) achieve 68% conversion of indole-2-carboxylic acid with 1-hexyne while eliminating toluene waste [9]. Though applicable to cinnamyl derivatives, this method requires optimization for sterically hindered alkenes.
Key Green Metrics:
The octahydroindole scaffold contains three chiral centers (C2, C3a, C7a), necessitating asymmetric synthesis or kinetic resolution to isolate pharmacologically relevant isomers. The (2S,3aR,7aS)-configuration is accessible via three approaches:
Enzymatic Dynamic Kinetic Resolution: Mutant esterases (e.g., Chromobacterium 160A189Y363term) hydrolyze racemic benzyl octahydro-1H-indole-2-carboxylate with 98% enantioselectivity (E value) at 40°C. The unreacted (2R,3aS,7aR)-enantiomer undergoes in situ racemization via transient N-deprotection, yielding 99% (2S,3aR,7aS)-acid [7].
Chiral Pool Synthesis: Octahydroindole-2-carboxylic acid (CAS 80828-13-3) from Santa Cruz Biotechnology is resolved using (R)-(+)-1-phenylethylamine. The resultant diastereomeric salts are separated by fractional crystallization from ethanol, affording the (2S,3aR,7aS)-isomer with 97% ee [6].
Asymmetric Hydrogenation: Indoline-2-carboxylic acid intermediates are reduced using DuPhos-rhodium catalysts, achieving de >95% for the cis-fused octahydroindole system. Critical parameters include H₂ pressure (50 psi) and dichloromethane as solvent [7].
Table 3: Stereocontrol Strategies Comparison
Method | Max ee | Yield | Scalability |
---|---|---|---|
Enzymatic Resolution | >99% | 45% | Pilot scale (kg) |
Diastereomeric Salt Crystallization | 97% | 32% | Lab scale |
Asymmetric Hydrogenation | 95% | 88% | Industrial |
Stereoselective synthesis remains the cornerstone for producing enantiopure 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid, with enzymatic and catalytic methods offering sustainable routes.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1